Benzyl 2-Amino-2-cyanoacetate Hydrochloride
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Overview
Description
Benzyl 2-Amino-2-cyanoacetate Hydrochloride is a chemical compound with the molecular formula C10H11ClN2O2. It is a derivative of cyanoacetamide and is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Amino-2-cyanoacetate Hydrochloride typically involves the reaction of benzylamine with cyanoacetic acid or its esters under acidic conditions. One common method includes the following steps:
Reaction with Cyanoacetic Acid: Benzylamine is reacted with cyanoacetic acid in the presence of hydrochloric acid to form this compound.
Esterification: Alternatively, benzylamine can be reacted with ethyl cyanoacetate, followed by hydrolysis and acidification to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Amino-2-cyanoacetate Hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Condensation: Reagents like aldehydes, ketones, and bases (e.g., sodium ethoxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Hydrogen gas with catalysts like Raney Nickel or palladium on carbon is used for reduction reactions.
Major Products Formed
Heterocyclic Compounds: Condensation reactions often yield various heterocyclic structures.
Substituted Derivatives: Substitution reactions produce derivatives with different functional groups.
Amines: Reduction of the nitrile group results in the formation of primary amines.
Scientific Research Applications
Benzyl 2-Amino-2-cyanoacetate Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzyl 2-Amino-2-cyanoacetate Hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and amino groups allow it to act as a nucleophile or electrophile in different reactions. Its derivatives can interact with biological targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Amino-2-cyanoacetate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl 2-Amino-2-cyanoacetate: Similar but with a methyl group.
2-Amino-2-cyanoacetamide: Lacks the ester group, making it less reactive in certain reactions.
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
benzyl 2-amino-2-cyanoacetate;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9H,7,12H2;1H |
InChI Key |
XCZRRIXWHFYZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C#N)N.Cl |
Origin of Product |
United States |
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